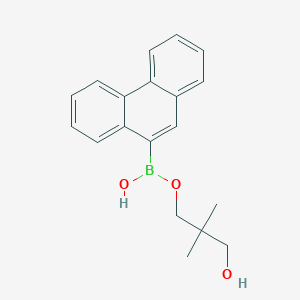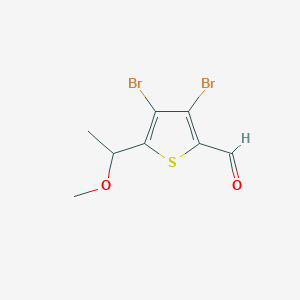
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde is a thiophene derivative with the molecular formula C8H8Br2O2S Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde typically involves bromination and formylation reactions. One common method includes the bromination of thiophene derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and Vilsmeier-Haack reaction for formylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents, and optimizing reaction conditions for higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols using appropriate oxidizing or reducing agents.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
科学的研究の応用
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Medicinal Chemistry:
Material Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde depends on its application. In organic electronics, it acts as a building block that contributes to the electronic properties of the resulting polymers. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity .
類似化合物との比較
Similar Compounds
3,4-Dibromothiophene: Similar in structure but lacks the aldehyde and methoxyethyl groups.
2,5-Dibromothiophene: Another brominated thiophene derivative with different substitution patterns.
3,4-Dimethoxythiophene: Contains methoxy groups instead of bromine atoms.
Uniqueness
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which allows for diverse chemical modifications and applications in various fields.
特性
分子式 |
C8H8Br2O2S |
|---|---|
分子量 |
328.02 g/mol |
IUPAC名 |
3,4-dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H8Br2O2S/c1-4(12-2)8-7(10)6(9)5(3-11)13-8/h3-4H,1-2H3 |
InChIキー |
JBVNZWCXBIMGKI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=C(S1)C=O)Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)

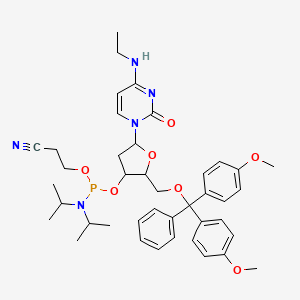
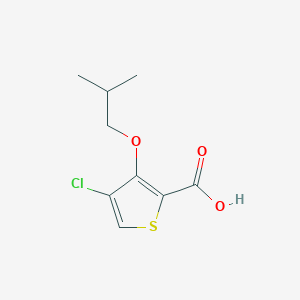


![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
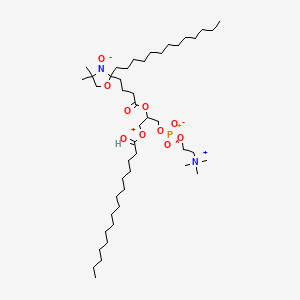
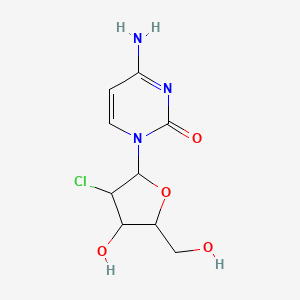
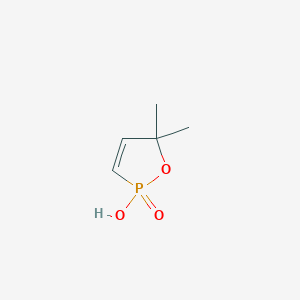
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12064562.png)
